1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-
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Overview
Description
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with additional methyl and pyridinyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)- can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of dicationic molten salts as catalysts, which provide high yields and can be easily recovered and reused .
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The use of microwave irradiation and dicationic molten salts are promising methods due to their high efficiency and eco-friendly nature. These methods allow for the production of large quantities of the compound with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts such as Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of Raney nickel is commonly used for reduction reactions.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . It can also interact with receptors, acting as an antagonist or agonist, depending on the specific receptor and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole-pyrimidine structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to a pyrimidine ring and exhibit similar biological activities.
Uniqueness
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the pyridinyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
826990-74-3 |
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Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5,7-dimethyl-3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H11N5/c1-8-7-9(2)17-11(15-16-12(17)14-8)10-5-3-4-6-13-10/h3-7H,1-2H3 |
InChI Key |
ONFAMHYMLPWWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CC=CC=N3)C |
Origin of Product |
United States |
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